molecular formula C10H11FO2 B1265496 4-(4-Fluorophenyl)butanoic acid CAS No. 589-06-0

4-(4-Fluorophenyl)butanoic acid

Cat. No. B1265496
CAS RN: 589-06-0
M. Wt: 182.19 g/mol
InChI Key: XVQYBBYOYJXQBF-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A mixture of 3-(4-fluorobenzoyl)propanoic acid (42.3 g, 0.22 mol) and 10% Palladium on carbon (3 g) in acetic acid (250 mL) was hydrogenated at 50 psi and 25° C. for 6 h. The mixture was filtered and concentrated in vacuo. The residue was distilled at 0.02 mm Hg and the product crystallized to give 4-(4-fluorophenyl)butyric acid as a white solid (97%). m.p., 44°-46.2° C. (lit. J. Am. Chem. Soc. 89, 386, 1967; m.p., 45.5°-46.5° C.).
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=O)=[CH:4][CH:3]=1>[Pd].C(O)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 0.02 mm Hg
CUSTOM
Type
CUSTOM
Details
the product crystallized

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.